Reduced Lipophilicity (XLogP3) Versus Saturated and Positional-Isomer Spiroketone Analogs
Spiro[5.5]undec-2-en-5-one exhibits a computed XLogP3 of 2.7, which is approximately 0.5 log units lower than both spiro[5.5]undecan-2-one (XLogP3 = 3.2 [1]) and spiro[5.5]undec-1-en-3-one (XLogP3 = 3.2 [2]), despite all three compounds sharing the same TPSA of 17.1 Ų and an identical hydrogen-bond acceptor count of 1. The hydrocarbon parent scaffold spiro[5.5]undecane has an estimated logP of approximately 5.4, representing a greater than 100-fold difference in predicted partition coefficient . This lower XLogP3 value for the 2-en-5-one isomer is consistent with the specific placement of the polarizable enone conjugated system, which modifies the electron distribution relative to the 1-en-3-one regioisomer.
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Spiro[5.5]undecan-2-one (CAS 1781-81-3): XLogP3 = 3.2; Spiro[5.5]undec-1-en-3-one (CAS 30834-42-5): XLogP3 = 3.2; Spiro[5.5]undecane (CAS 180-43-8): estimated log Kow ~5.4 |
| Quantified Difference | ΔXLogP3 = −0.5 vs. both ketone analogs; Δ logP ≈ −2.7 vs. hydrocarbon parent |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14); log Kow for spiro[5.5]undecane estimated via WSKOW v1.41 (ChemSpider) |
Why This Matters
A 0.5 log unit reduction in XLogP3 translates to approximately 3-fold higher predicted aqueous solubility, which directly impacts formulation feasibility, in vitro assay compatibility, and compliance with Lipinski-type drug-likeness filters in early-stage medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 579588, Spiro[5.5]undecan-2-one. Computed properties: XLogP3 3.2, TPSA 17.1 Ų, Complexity 177. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 323824, Spiro[5.5]undec-1-en-3-one. Computed properties: XLogP3 3.2, TPSA 17.1 Ų. National Center for Biotechnology Information. View Source
